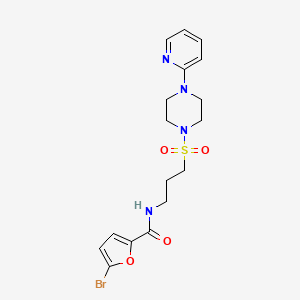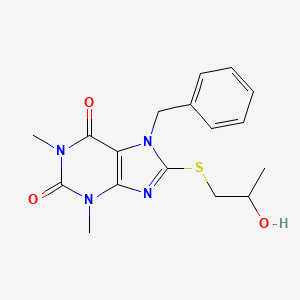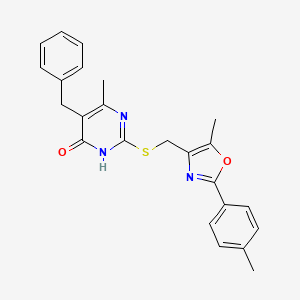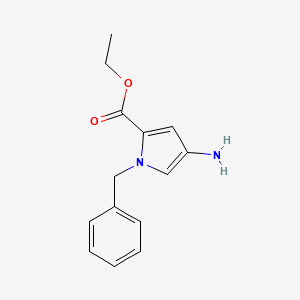![molecular formula C25H35N3O2 B2653544 4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol CAS No. 860649-10-1](/img/structure/B2653544.png)
4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-{4-[4-(3-Piperidinopropoxy)benzyl]piperazino}benzenol” is a chemical compound with the CAS number 860649-10-1. It is offered by several suppliers globally .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For “this compound”, some of these properties like melting point, boiling point, density, molecular formula, and molecular weight can be found on specialized chemical databases .Scientific Research Applications
Enzyme Interaction and Metabolism
Research on similar compounds has explored their metabolism and interaction with enzymes such as Cytochrome P450. For example, a study on the novel antidepressant Lu AA21004 highlighted its oxidative metabolism by various Cytochrome P450 enzymes, indicating the significance of such compounds in pharmacokinetics and drug development (Hvenegaard et al., 2012).
Therapeutic Applications
Piperazine derivatives have been noted for their therapeutic potential. Investigations into their antihypertensive, anti-acetylcholinesterase, and antimicrobial activities suggest a broad spectrum of potential medical applications. For instance, certain piperidine derivatives were synthesized and evaluated for anti-acetylcholinesterase activity, indicating their potential in treating conditions like dementia (Sugimoto et al., 1990).
Chemical Synthesis and Characterization
The synthesis and characterization of related compounds, such as piperazine and benzoxazine derivatives, have been extensively studied. These research efforts underline the importance of chemical synthesis techniques in developing compounds with potential applications in pharmacology and materials science. For example, the synthesis and antihypertensive activity of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones demonstrates the chemical versatility and potential utility of these structures in developing new drugs (Clark et al., 1983).
Binding Studies and Molecular Interaction
Studies on compounds like Hoechst 33258 with DNA have provided insights into the minor groove binding mechanism, showcasing the potential of benzyl-piperazino and related compounds in molecular biology research and drug design. Such interactions are critical for understanding the pharmacodynamics of potential therapeutic agents (Pjura et al., 1987).
Anticancer Research
Research on benzochromene derivatives, which share structural similarities with the compound of interest, has revealed their anti-proliferative properties and mechanisms of action against cancer cell lines. These studies suggest the role of similar compounds in developing new anticancer therapies by inducing apoptosis in cancer cells (Ahagh et al., 2019).
properties
IUPAC Name |
4-[4-[[4-(3-piperidin-1-ylpropoxy)phenyl]methyl]piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c29-24-9-7-23(8-10-24)28-18-16-27(17-19-28)21-22-5-11-25(12-6-22)30-20-4-15-26-13-2-1-3-14-26/h5-12,29H,1-4,13-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYKELPJRUXTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2653461.png)


![[4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2653466.png)
![7-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2653469.png)



![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2653476.png)




![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)